molecular formula C21H19Cl2NO5 B11630364 Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 372495-88-0

Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11630364
CAS No.: 372495-88-0
M. Wt: 436.3 g/mol
InChI Key: ZYMSFAMMMKTLJR-UHFFFAOYSA-N
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Description

Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound known for its unique structure and properties It belongs to the class of 1,4-dihydropyridines, which are widely recognized for their pharmacological activities, particularly as calcium channel blockers

Preparation Methods

The synthesis of Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Scientific Research Applications

Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By blocking these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is particularly relevant in its application as an antihypertensive agent .

Comparison with Similar Compounds

Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other 1,4-dihydropyridine derivatives, such as:

    Nifedipine: Another calcium channel blocker used to treat hypertension and angina.

    Amlodipine: Known for its long-acting effects in managing high blood pressure.

    Felodipine: Similar in structure and function, used for treating hypertension.

Biological Activity

Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as compound 1) is a member of the 1,4-dihydropyridine family, which is known for its significant pharmacological properties. This compound has garnered attention primarily for its biological activity as a calcium channel blocker , along with potential antimicrobial and anticancer effects.

Chemical Structure and Properties

  • Molecular Formula : C21H19Cl2NO5
  • Molecular Weight : 436.3 g/mol
  • Structural Characteristics : The compound features a dihydropyridine core with two ester functional groups and a dichlorophenyl moiety, which may enhance its biological activity compared to other similar compounds.

The primary mechanism through which compound 1 exerts its biological effects is by inhibiting the influx of calcium ions into cells. This action leads to:

  • Vasodilation : By relaxing vascular smooth muscle, it lowers blood pressure, making it potentially useful in treating hypertension and related cardiovascular disorders.
  • Cardiovascular Effects : As a calcium channel blocker, it may also reduce myocardial oxygen demand and improve coronary blood flow.

Cardiovascular Applications

The compound's calcium channel blocking activity positions it as a candidate for managing conditions such as hypertension and angina. Studies have shown that similar compounds in this class can effectively lower blood pressure and improve heart function.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. This is hypothesized to be due to its ability to modulate calcium signaling pathways that are often dysregulated in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
NifedipineCalcium channel blockerEstablished use in hypertension treatment
AmlodipineLong-lasting calcium channel blockerImproved pharmacokinetics over predecessors
FelodipineAnother calcium channel blockerSimilar action but different side effect profile
Compound 1Dihydropyridine with dichlorophenyl and furyl groupsPotentially enhanced binding affinity for calcium channels

Compound 1 stands out due to its specific functional groups that may increase its potency and selectivity for therapeutic applications compared to other well-known calcium channel blockers.

Case Studies and Research Findings

  • Calcium Channel Binding Studies :
    • Research focusing on the interaction of compound 1 with calcium channels has shown promising results. Binding affinity assays indicate that it competes effectively with other known blockers, suggesting potential for therapeutic use in cardiovascular diseases.
  • Antimicrobial Activity Evaluation :
    • In vitro studies have assessed the antimicrobial efficacy of compound 1 against various pathogens. Results show moderate activity against certain Gram-positive bacteria, although further research is needed to establish its clinical relevance.
  • Anticancer Activity Investigations :
    • Laboratory experiments have explored the effects of compound 1 on cancer cell lines. Preliminary findings indicate that it may induce apoptosis in specific cancer types through modulation of calcium-dependent signaling pathways.

Properties

CAS No.

372495-88-0

Molecular Formula

C21H19Cl2NO5

Molecular Weight

436.3 g/mol

IUPAC Name

dimethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H19Cl2NO5/c1-10-17(20(25)27-3)19(18(11(2)24-10)21(26)28-4)16-8-7-15(29-16)12-5-6-13(22)14(23)9-12/h5-9,19,24H,1-4H3

InChI Key

ZYMSFAMMMKTLJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC

Origin of Product

United States

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